molecular formula C12H14INO2 B1396713 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine CAS No. 1228778-18-4

4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

Cat. No.: B1396713
CAS No.: 1228778-18-4
M. Wt: 331.15 g/mol
InChI Key: KFPKHODAJFRNIJ-UHFFFAOYSA-N
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Description

4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine is a chemical compound characterized by the presence of an iodo-substituted aromatic ring and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine typically involves the reaction of 5-iodo-2-methylbenzoic acid with morpholine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic ring and the morpholine moiety can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group .

Scientific Research Applications

4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine involves its interaction with specific molecular targets. The iodo group and the morpholine ring can participate in binding interactions with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-[(5-Bromo-2-methylphenyl)carbonyl]morpholine
  • 4-[(5-Chloro-2-methylphenyl)carbonyl]morpholine
  • 4-[(5-Fluoro-2-methylphenyl)carbonyl]morpholine

Comparison: Compared to its analogs with different halogen substituents, 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine is unique due to the larger atomic radius and higher reactivity of the iodine atom.

Properties

IUPAC Name

(5-iodo-2-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPKHODAJFRNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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